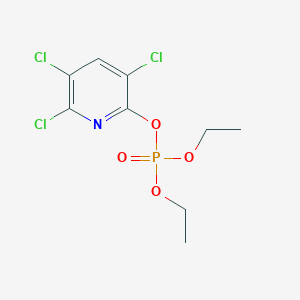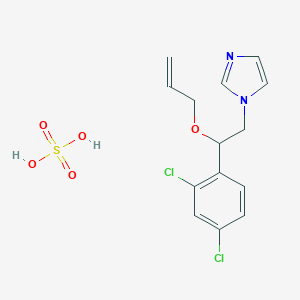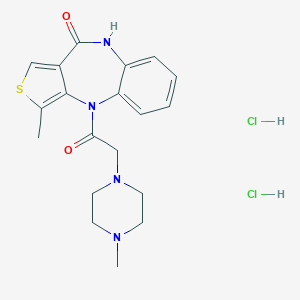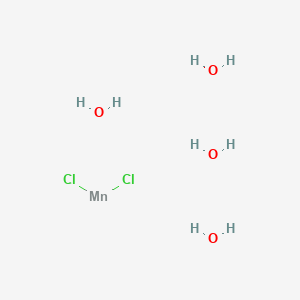
草甘膦
概述
描述
3,5,6-trichloro-2-pyridinyloxyacetic acid , is an organic compound belonging to the pyridine group. It is widely used as a systemic foliar herbicide and fungicide. Triclopyr is particularly effective in controlling broadleaf weeds, woody plants, and rust diseases on crops while leaving grasses and conifers unaffected .
科学研究应用
Triclopyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study herbicide mechanisms and environmental degradation.
Biology: Employed in plant physiology studies to understand hormone mimicry and plant growth regulation.
Medicine: Investigated for potential use in controlling invasive plant species that affect medicinal plant cultivation.
Industry: Widely used in forestry, agriculture, and landscaping to manage unwanted vegetation
作用机制
Target of Action
Triclopyr is a man-made herbicide used to control both broadleaf and woody plants . It is a selective herbicide, meaning it only controls certain types of plants . Broadleaf weeds often controlled with triclopyr include nettles, docks, brambles, and woody plants . Grasses tend to be less sensitive to triclopyr than other weeds .
Mode of Action
Triclopyr is a systemic herbicide . It affects actively growing plants by mimicking a specific type of plant growth hormone, known as an auxin . Triclopyr controls target weeds by mimicking the plant hormone auxin, causing uncontrolled plant growth .
Biochemical Pathways
Triclopyr is a mimic of a plant growth hormone called an auxin . This type of herbicide kills the target weed by imitating the auxin indole-3-acetic acid . When it is administered at effective doses, it causes uncontrolled, disorganized plant growth that leads to plant death .
Pharmacokinetics
Triclopyr is a systemic herbicide, meaning it moves throughout the plant tissue . Plants rapidly take in triclopyr through leaves and roots . The majority of the residue in whole crayfish was present in the carcass (shell, hemolymph). HPLC of hepatopancreas showed the residues were primarily parent triclopyr (greater than 80%). The principle metabolite in the hepatopancreas was confirmed by mass spectrometry as the taurine conjugate of triclopyr .
Result of Action
After absorbing the herbicide, plants die slowly (within weeks) . It causes uncontrolled plant growth and plant death . Herbicides containing triclopyr can be applied directly to the foliage of these undesirable weeds, where it will be absorbed into the plant’s vascular system and eventually kill them off from the inside out .
Action Environment
Triclopyr breaks down in soil with a half-life between 30 and 90 days . It degrades rapidly in water, and remains active in decaying vegetation for about 3 months . The compound is slightly toxic to ducks (LD 50 = 1698 mg/kg) and quail (LD 50 = 3000 mg/kg) . It has been found nontoxic to bees and very slightly toxic to fish (rainbow trout LC 50 (96 hr) = 117 ppm) . Garlon’s fact sheet for their triclopyr ester product indicates that triclopyr is highly toxic to fish, aquatic plants, and aquatic invertebrates, and should never be used in waterways, wetlands, or other sensitive habitats .
生化分析
Biochemical Properties
Triclopyr is absorbed and relocated via apoplastic and symplastic processes, accumulating in the meristematic regions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triclopyr change over time. It has been observed that photolytic processes rapidly degrade Triclopyr, indicating a major role in dissipation from aquatic sites . Metabolic degradation processes assume a more important role in natural waters .
Dosage Effects in Animal Models
The effects of Triclopyr vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been detailed in the available literature, it is known that the half-lives for fish and shellfish range from 1.6 to 15.1 days .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of triclopyr involves several steps. One common method includes the reaction of chloroacetic acid with glycol monobutyl ether in the presence of a solvent and a solid acid catalyst. This reaction produces chloroacetic acid butoxyethyl ester . Subsequently, this ester undergoes an etherification reaction with trichloropyridine sodium alcoholate in the presence of a composite catalyst at temperatures ranging from 40 to 100 degrees Celsius. The final product, triclopyr butoxyethyl ester, is obtained after filtration, desalting, and solvent removal .
Industrial Production Methods: Industrial production of triclopyr typically follows the same synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The overall process is designed to be cost-effective and environmentally friendly, minimizing waste and emissions .
化学反应分析
Types of Reactions: Triclopyr undergoes various chemical reactions, including:
Oxidation: Triclopyr can be oxidized to form triclopyr acid.
Reduction: Reduction reactions can convert triclopyr esters back to their corresponding alcohols.
Substitution: Triclopyr can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like and can be used under mild conditions.
Major Products:
Oxidation: Triclopyr acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted triclopyr derivatives
相似化合物的比较
Glyphosate: A broad-spectrum herbicide that affects all plant species by inhibiting the enzyme .
Dicamba: Another synthetic auxin herbicide used to control broadleaf weeds.
Picloram: A pyridine carboxylic acid herbicide similar to triclopyr, used for woody plant control.
Comparison:
Selectivity: Unlike glyphosate, which is non-selective, triclopyr is selective for broadleaf and woody plants.
Mode of Action: Both triclopyr and dicamba mimic auxin, but triclopyr is more effective on woody plants.
Environmental Impact: Triclopyr degrades more rapidly in water compared to picloram, making it less persistent in aquatic environments
Triclopyr’s unique selectivity and rapid degradation in water make it a valuable tool for managing unwanted vegetation while minimizing environmental impact.
属性
IUPAC Name |
2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO3/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13/h1H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQLXCGVXDJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO3 | |
| Record name | TRICLOPYR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032497 | |
| Record name | Triclopyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [ICSC], WHITE OR COLOURLESS FLUFFY CRYSTALS. | |
| Record name | Triclopyr | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7545 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRICLOPYR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
290 °C /decomposes/ | |
| Record name | Triclopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 440 mg/L at 25 °C, In acetone = 989 g/kg; in 1-octanol = 307 g/kg, In acetone 581, acetonitrile 92.1, hexane 0.09, toluene 19.2, dichloromethane 24.9, methanol 665, ethyl acetate 271 (all in g/L), Solubility in water, g/100ml at 25 °C: 0.04 (none) | |
| Record name | Triclopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICLOPYR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.85 g/cu cm at 21 °C, 1.85 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | Triclopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICLOPYR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000126 [mmHg], 1.26X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |
| Record name | Triclopyr | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7545 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Triclopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICLOPYR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Fluffy solid, Fluffy, colorless solid | |
CAS No. |
55335-06-3 | |
| Record name | Triclopyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55335-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triclopyr [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055335063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRICLOPYR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triclopyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICLOPYR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV06PHJ6I0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Triclopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICLOPYR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
150.5 °C, 148-150 °C | |
| Record name | Triclopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICLOPYR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does triclopyr affect all plants equally?
A: No, triclopyr exhibits selectivity in its action. It primarily targets broadleaf plants and woody species while generally sparing grasses and conifers. [, ] This selectivity makes it a valuable tool for weed control in various settings, including lawns, pastures, and forests.
Q2: What are the visible symptoms of triclopyr exposure in susceptible plants?
A: Triclopyr exposure typically leads to epinasty (downward bending of leaves), stem twisting, and ultimately plant death. [, , ] The severity of these symptoms is dose-dependent and varies among species.
Q3: What is the molecular formula and weight of triclopyr?
A: Triclopyr has the molecular formula C7H4Cl3NO3 and a molecular weight of 256.48 g/mol. []
Q4: Are there specific spectroscopic techniques used to characterize triclopyr?
A: Yes, various spectroscopic methods are employed to characterize and quantify triclopyr, including High-Performance Liquid Chromatography (HPLC), liquid scintillation spectroscopy, and polarization fluoroimmunoassay. [, , , ] These methods provide information about the compound's presence, concentration, and purity in different matrices.
Q5: How stable is triclopyr under different environmental conditions?
A: Triclopyr exhibits varying stability depending on factors like pH, temperature, and presence of light. It degrades relatively quickly in alkaline conditions and under high temperatures. [] Additionally, it undergoes photolysis when exposed to sunlight. [] This sensitivity to environmental factors is crucial for understanding its persistence and potential impact on ecosystems.
Q6: How do different formulations of triclopyr affect its stability and efficacy?
A: Triclopyr is available in various formulations, including esters, amine salts, and the free acid form. [, , ] The choice of formulation significantly influences its volatility, solubility, and overall efficacy. For instance, ester formulations tend to be more volatile than amine salts, potentially leading to off-target movement. []
Q7: Are there specific formulation strategies to improve triclopyr's performance?
A: Yes, research focuses on enhancing triclopyr's efficacy and minimizing its environmental impact through formulation advancements. For example, researchers are developing low-volatile ester formulations to reduce the risk of vapor drift and off-target damage. [] Additionally, combining triclopyr with other herbicides, such as imazapyr, has shown promising results in enhancing control efficacy against certain species. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)






![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)




![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)

